1-(2-Fluorobenzyl)azetidine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is characterized by the presence of an azetidine ring, a carboxylic acid group, and a fluorobenzyl group.Physical and Chemical Properties Analysis
This compound is a colorless oil . Its NMR spectra have been reported .Scientific Research Applications
Discovery in S1P1 Receptor Agonism
The compound 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid has been investigated for its potent agonism of the Sphingosine-1-Phosphate Receptor 1 (S1P1), showing minimal activity at S1P3. This discovery is significant due to the compound's oral dosing potential to significantly reduce blood lymphocyte counts and its ability to attenuate a delayed type hypersensitivity response, highlighting its therapeutic potential in immunomodulation and inflammatory diseases (Lanman et al., 2011).
Contribution to Medicinal Chemistry
Another study focuses on synthesizing 3-fluoroazetidine-3-carboxylic acid, demonstrating its potential as a novel cyclic fluorinated beta-amino acid. This compound serves as a valuable building block in medicinal chemistry, enabling the development of new therapeutic agents with enhanced biological activity (Van Hende et al., 2009).
Enantiopure Azetidine Derivatives
Research into enantiopure azetidine derivatives, including 2-carboxylic acids, has advanced the understanding of these compounds' applications in peptide synthesis. These derivatives are used to create conformationally constrained analogs of phenylalanine, highlighting their utility in designing novel peptides with specific biological activities (Couty et al., 2003).
Azetidine and Beta-Lactamase Inhibition
In the field of antibacterial research, azetidine-2-carboxylic acid derivatives have been synthesized to investigate their beta-lactamase inhibitory properties. These studies aim to enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains, showcasing azetidine derivatives' potential to address antibiotic resistance (Gottstein et al., 1982).
Novel Azetidine-based S1P1 Agonists
Further exploration of benzofuran-based S1P1 agonists has led to the development of compounds like 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid. These novel agents demonstrate significant potential in treating relapsing multiple sclerosis, thanks to their excellent oral bioavailability and specific receptor selectivity, which underscores the therapeutic versatility of azetidine-3-carboxylic acid derivatives (Saha et al., 2011).
Safety and Hazards
The safety data sheet for 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound .
Future Directions
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTUTTJHLWTABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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